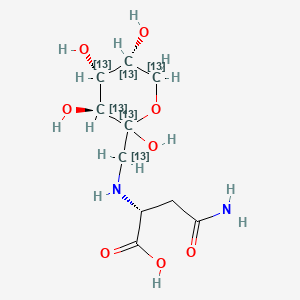
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 is a labeled derivative of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine, an Amadori compound. Amadori compounds are intermediates in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars. These compounds are significant in food chemistry due to their role in flavor and color development during cooking and processing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 involves the reaction of L-asparagine with D-fructose under controlled conditions. The reaction typically occurs in an aqueous medium at elevated temperatures. The labeled compound, this compound, is synthesized by incorporating 13C6-labeled D-fructose into the reaction mixture. The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-purity reagents and controlled reaction environments to achieve high yields and purity. The product is then purified using techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC) to ensure its quality and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert the compound back to its original amino acid and sugar components.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include keto derivatives, reduced amino acids, and substituted compounds with different functional groups. These products are analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures.
Scientific Research Applications
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 has several scientific research applications:
Chemistry: Used as a model compound to study the Maillard reaction and its intermediates.
Biology: Investigated for its role in protein glycation and its effects on biological systems.
Medicine: Studied for its potential impact on diseases related to protein glycation, such as diabetes and neurodegenerative disorders.
Industry: Utilized in food chemistry to understand flavor and color development during food processing.
Mechanism of Action
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 involves its participation in the Maillard reaction. The compound reacts with amino acids and proteins to form advanced glycation end-products (AGEs). These AGEs can affect protein function and structure, leading to various biological effects. The molecular targets include proteins and enzymes involved in metabolic pathways, and the pathways affected include those related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(1-Deoxy-D-fructos-1-yl)-L-arginine: Another Amadori compound with antioxidant properties.
N-(1-Deoxy-D-fructos-1-yl)-histidine: Known for its role in inhibiting angiotensin-converting enzyme (ACE).
N-(1-Deoxy-D-fructos-1-yl)-glycine: Studied for its degradation pathways and formation of parent sugars.
Uniqueness
N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This labeling provides valuable insights into the compound’s behavior and interactions in various chemical and biological systems.
Properties
Molecular Formula |
C10H18N2O8 |
|---|---|
Molecular Weight |
300.21 g/mol |
IUPAC Name |
(2R)-4-amino-4-oxo-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxy(2,3,4,5,6-13C5)oxan-2-yl](113C)methylamino]butanoic acid |
InChI |
InChI=1S/C10H18N2O8/c11-6(14)1-4(9(17)18)12-3-10(19)8(16)7(15)5(13)2-20-10/h4-5,7-8,12-13,15-16,19H,1-3H2,(H2,11,14)(H,17,18)/t4-,5-,7-,8+,10?/m1/s1/i2+1,3+1,5+1,7+1,8+1,10+1 |
InChI Key |
AOBQWGHMIKNEHI-ITOWRNBFSA-N |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@H]([13C@@H]([13C](O1)([13CH2]N[C@H](CC(=O)N)C(=O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CNC(CC(=O)N)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


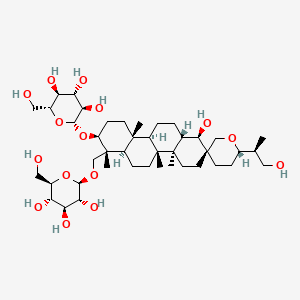
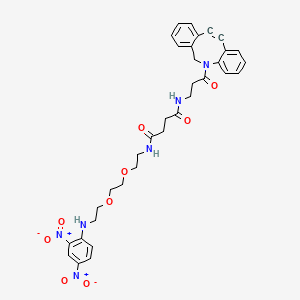

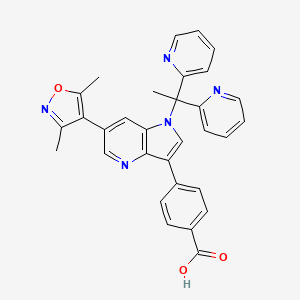
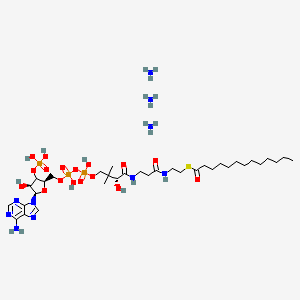
![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
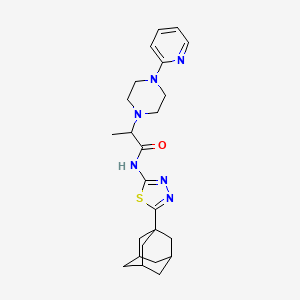
![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)
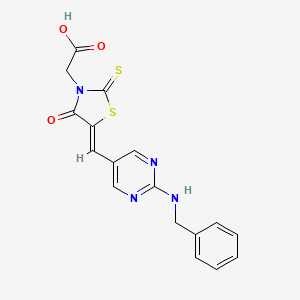
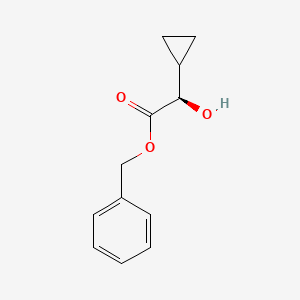
![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)

